methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14658628
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O2 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | methyl 3-methyl-1-[(4-methylphenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C23H21N3O2/c1-15-9-11-17(12-10-15)14-26-22-21(16(2)25-26)19(23(27)28-3)13-20(24-22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3 |
| Standard InChI Key | HUVJILQBARDCEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key substituents include:
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A 3-methyl group on the pyrazole ring.
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A 4-methylbenzyl group at the N1 position.
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A phenyl group at the C6 position.
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A methyl ester at the C4 position.
These substituents influence the compound’s electronic distribution, solubility, and interactions with biological targets. The methyl ester group, for instance, enhances lipophilicity, which is critical for membrane permeability.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| logP | ~3.5 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 58.2 Ų |
The ester functionality contributes to moderate polarity, while the aromatic systems dominate hydrophobic interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves:
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Cyclization: Formation of the pyrazolo[3,4-b]pyridine core via condensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.
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Esterification: Introduction of the methyl ester group using methanol under acidic conditions.
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N-Alkylation: Attachment of the 4-methylbenzyl group at the N1 position via nucleophilic substitution .
Key Reaction Conditions
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Temperature: 80–100°C for cyclization.
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Catalysts: Lewis acids (e.g., ZnCl₂) for facilitating cyclization.
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Solvents: Dichloromethane or DMF for N-alkylation.
Analytical Validation
Post-synthesis characterization employs:
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NMR Spectroscopy: and NMR confirm substituent positions and purity.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 371.4.
Chemical Reactivity and Derivative Formation
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis in aqueous basic conditions to yield the corresponding carboxylic acid, 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid :
This reaction is pivotal for generating derivatives for structure-activity relationship (SAR) studies.
Amidation and Ester Exchange
The carboxylic acid intermediate can be converted to:
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Amides: Via coupling with amines using EDC/HOBt.
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New Esters: Through reactions with alcohols (e.g., ethanol) under acidic conditions.
Comparison with Related Pyrazolo[3,4-b]Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 1-(4-fluorophenyl)-6-phenyl derivative | 347.3 | 4-fluorophenyl, phenyl, methyl ester | |
| Methyl 1,6-dimethyl derivative | 205.2 | Methyl groups at N1 and C6 | |
| Target compound | 371.4 | 4-methylbenzyl, phenyl, 3-methyl |
The target compound’s higher molecular weight and bulky substituents suggest improved target selectivity but reduced solubility compared to simpler analogs .
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